Product packaging for 4,5-Difluoro-2-methoxyphenol(Cat. No.:CAS No. 246029-17-4)

4,5-Difluoro-2-methoxyphenol

Cat. No.: B1358300
CAS No.: 246029-17-4
M. Wt: 160.12 g/mol
InChI Key: KDAYMGAXHSBAAJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Advanced Materials and Life Sciences

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds. This stability is highly desirable in a range of applications, from pharmaceuticals to advanced polymers. In the life sciences, the selective incorporation of fluorine can dramatically improve the metabolic stability, bioavailability, and potency of drug candidates. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. The small size of the fluorine atom allows it to often replace hydrogen without significant steric hindrance, while its high electronegativity can alter the electronic properties of a molecule, influencing its interactions with biological targets. In materials science, fluorinated compounds are utilized for their unique properties such as high thermal stability, chemical resistance, and low surface energy, leading to their use in high-performance polymers, liquid crystals, and specialty lubricants.

Contextualization of Phenolic Architectures in Synthetic Chemistry

Phenolic structures are fundamental building blocks in synthetic chemistry, found in a vast array of natural products, pharmaceuticals, and industrial chemicals. The hydroxyl group of a phenol (B47542) is a versatile functional handle, capable of undergoing a wide range of chemical transformations. It can act as a nucleophile, a directing group for aromatic substitution, and a precursor to ether and ester linkages. The aromatic ring of the phenol itself can be functionalized through various reactions, allowing for the construction of complex molecular architectures. Phenolic compounds are also known for their ability to interact with biological systems, often exhibiting antioxidant and other medicinal properties. The inherent reactivity and prevalence of the phenolic motif make it a cornerstone of organic synthesis, providing access to a diverse range of valuable molecules.

Overview of 4,5-Difluoro-2-methoxyphenol's Position as a Strategic Building Block

This compound, with its distinct substitution pattern, is strategically positioned at the intersection of fluorinated compounds and phenolic architectures. The presence of two fluorine atoms on the aromatic ring significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the ring towards further substitution. The methoxy (B1213986) group provides an additional point for modification or can be used to fine-tune the electronic and steric properties of the molecule. This combination of functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, it can serve as a precursor for the synthesis of novel agrochemicals, pharmaceuticals, and potentially as a component in the development of advanced polymers or organic electronic materials. The strategic placement of its functional groups allows for regioselective reactions, providing a controlled pathway to target molecules with specific desired properties.

Detailed Research Findings

While extensive peer-reviewed research focusing solely on the applications of this compound is not widely available in the public domain, its importance as a building block can be inferred from its inclusion in chemical supplier catalogs and its use as an intermediate in patented synthetic routes for more complex molecules.

Physicochemical Properties

The utility of this compound as a synthetic building block is underpinned by its specific physicochemical properties.

PropertyValue
Molecular Formula C₇H₆F₂O₂
Molecular Weight 160.12 g/mol
CAS Number 246029-17-4
Appearance Typically a solid
LogP 1.679

This data is compiled from publicly available sources from chemical suppliers.

Synthetic Applications

The primary role of this compound in contemporary research appears to be as an intermediate in the synthesis of more complex molecules. For example, it has been used in the preparation of a Schiff base, 4,5-Difluoro-2-((m-tolylimino)methyl)phenol, which was subsequently studied for its potential medicinal applications through in silico methods. mdpi.comnih.gov This demonstrates the utility of the phenolic aldehyde precursor, which can be synthesized from this compound.

Furthermore, patent literature discloses the use of closely related difluoro-methoxyphenyl derivatives in the synthesis of agrochemicals. For instance, the synthesis of certain fungicides involves intermediates that share the difluorinated methoxyphenyl core. While not directly citing this compound, these patents highlight the value of this structural motif in the development of new active ingredients for crop protection.

The reactivity of the phenolic hydroxyl group and the potential for nucleophilic aromatic substitution of the fluorine atoms, albeit under specific conditions, make this molecule a versatile starting material. It can be envisaged as a key component in the synthesis of novel ligands for catalysis or as a monomer for the creation of fluorinated polymers with specialized properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2O2 B1358300 4,5-Difluoro-2-methoxyphenol CAS No. 246029-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAYMGAXHSBAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,5 Difluoro 2 Methoxyphenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 4,5-Difluoro-2-methoxyphenol, the primary disconnections involve the carbon-fluorine, carbon-oxygen (methoxy), and carbon-oxygen (hydroxyl) bonds.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Fluorination: This approach prioritizes the early introduction of the methoxy (B1213986) and hydroxyl groups onto the aromatic ring, followed by regioselective fluorination. The key disconnection here is the C-F bond, suggesting a precursor such as 2-methoxyphenol (guaiacol) or a derivative thereof.

Pathway B: Early-stage Fluorination: In this strategy, the difluoro-substituted aromatic core is constructed first, followed by the introduction of the methoxy and hydroxyl functionalities. This pathway involves the disconnection of the C-O bonds, pointing towards a difluorinated benzene derivative as a key intermediate.

A graphical representation of these key disconnections is presented below:

PathwayKey DisconnectionPrecursor Type
AC-F bondsPhenol-derived
BC-O bondsDihalogenated aromatic

Precursor-Based Synthetic Strategies

Based on the retrosynthetic analysis, two major precursor-based strategies emerge for the synthesis of this compound.

Utilization of Dihalogenated Aromatic Precursors

This strategy commences with a readily available dihalogenated aromatic compound, typically a difluorinated or dichlorinated benzene derivative. The synthesis then proceeds through a series of nucleophilic aromatic substitution (SNAr) reactions to introduce the required oxygen functionalities.

A plausible synthetic sequence starting from 1,2-difluoro-4-nitrobenzene is outlined below. The nitro group acts as a powerful activating group for SNAr and can be later converted to a hydroxyl group.

StepReactantReagent(s)Product
11,2-Difluoro-4-nitrobenzeneSodium methoxide (NaOMe)4,5-Difluoro-2-nitroanisole
24,5-Difluoro-2-nitroanisoleReducing agent (e.g., SnCl2/HCl)4,5-Difluoro-2-methoxyaniline
34,5-Difluoro-2-methoxyanilineNaNO2, H2SO4, H2OThis compound

This approach offers the advantage of building upon a pre-existing difluorinated scaffold, thus ensuring the correct placement of the fluorine atoms. The challenge lies in achieving regioselectivity in the initial methoxylation step and the subsequent conversion of the nitro group to a hydroxyl group without affecting the other functionalities.

Phenol-Derived Intermediate Pathways

Alternatively, the synthesis can begin with a phenol-derived intermediate, with the fluorine atoms introduced at a later stage. A common starting material for this pathway is guaiacol (2-methoxyphenol).

A representative synthetic route is as follows:

Nitration of Guaiacol: Guaiacol can be nitrated to introduce a nitro group, which can then direct the subsequent fluorination. The nitration of guaiacol typically yields a mixture of isomers, requiring separation of the desired 4-nitroguaiacol.

Halogenation: The 4-nitroguaiacol can then be subjected to electrophilic halogenation (e.g., bromination) to introduce a halogen at the 5-position.

Fluorination: The final step involves a nucleophilic aromatic substitution reaction (e.g., Halex reaction) to replace the halogens with fluorine atoms. This is often the most challenging step, requiring harsh reaction conditions and specialized fluorinating agents.

Regioselective Fluorination Techniques in Phenolic Systems

The regioselective introduction of fluorine atoms onto a phenolic ring is a critical step in many synthetic strategies for this compound. Several modern fluorination techniques can be employed:

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the direct electrophilic fluorination of electron-rich aromatic rings. The directing effect of the existing substituents (hydroxyl and methoxy groups) plays a crucial role in determining the regioselectivity of the fluorination.

Nucleophilic Fluorination (SNAr): As mentioned earlier, the SNAr reaction is a powerful tool for introducing fluorine, particularly on activated aromatic rings (e.g., those bearing nitro groups). The choice of fluoride source (e.g., KF, CsF) and reaction conditions (solvent, temperature) is critical for achieving high yields.

Diazotization-Fluorination (Balz-Schiemann Reaction): This classic method involves the conversion of an amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF4) to yield the corresponding fluoroaromatic compound. This can be a viable option if a suitably substituted aniline (B41778) precursor is accessible.

The choice of fluorination method depends heavily on the specific substrate and the desired regioselectivity.

Fluorination TechniqueReagent ExampleKey Feature
Electrophilic FluorinationSelectfluor®Direct fluorination of electron-rich rings
Nucleophilic FluorinationPotassium Fluoride (KF)Requires an activated aromatic ring
Balz-Schiemann ReactionHBF4Conversion of an amino group to fluorine

Stereochemical Considerations in Methoxy Group Introduction

The introduction of the methoxy group in the synthesis of this compound does not involve the creation of a chiral center, as the molecule is achiral. Therefore, stereochemical considerations in the traditional sense (enantioselectivity or diastereoselectivity) are not applicable to this particular step.

However, the regioselectivity of the methoxylation is of paramount importance. When starting from a precursor like 1,2-difluorobenzene, the introduction of the methoxy group must be directed to the correct position (C2). This is typically achieved through the use of directing groups or by exploiting the inherent electronic properties of the starting material. For instance, in the SNAr reaction of 1,2-difluoro-4-nitrobenzene with sodium methoxide, the nitro group strongly activates the ortho and para positions, leading to the preferential substitution at the C2 position.

Optimization and Scalability of Synthetic Routes

The optimization of any synthetic route is crucial for its practical application, particularly for large-scale production. Key parameters that require careful optimization include:

Reaction Conditions: Temperature, reaction time, and concentration of reactants can significantly impact the yield and purity of the product.

Catalyst Selection: For reactions involving catalysts (e.g., phase-transfer catalysts in SNAr reactions), the choice of catalyst and its loading can be critical.

Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and selectivity.

Work-up and Purification: Efficient and scalable purification methods, such as crystallization or distillation, are essential for obtaining the final product in high purity.

Emerging Synthetic Approaches to Difluorinated Anisoles

The synthesis of difluorinated anisoles is an area of active research, driven by the utility of these compounds in pharmaceuticals and materials science. Emerging strategies are moving away from traditional multi-step sequences toward more efficient and direct methods, such as late-stage C-H functionalization.

Palladium-Catalyzed C-H Fluorination: A significant advancement is the use of palladium catalysis to directly convert C-H bonds to C-F bonds. nih.gov This approach can theoretically be applied to anisole derivatives to introduce fluorine atoms with high regioselectivity, often dictated by a directing group. nih.gov An external oxidant is typically required to facilitate the catalytic cycle, which involves the reductive elimination from a Pd(IV) center to form the C-F bond. nih.gov This method avoids the need for pre-functionalized starting materials like aryl halides or boronic acids.

Catalytic System Fluoride Source Oxidant Substrate Example
Pd(OAc)₂AgF or CsFPhI(OPiv)₂8-Methylquinoline

Advanced Electrophilic Fluorination: The development of powerful and stable electrophilic fluorinating reagents has broadened the scope of direct fluorination. wikipedia.orgbrynmawr.edu Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are now commonly used for the fluorination of electron-rich aromatic systems, including anisoles. brynmawr.edu While regioselectivity can be a challenge, ongoing research focuses on using catalysts to direct the fluorination to specific positions. These reagents are often safer and easier to handle than traditional sources like elemental fluorine. wikipedia.org

Modern Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) to introduce fluorine is typically limited to electron-deficient aromatic rings. However, emerging methods are expanding the utility of nucleophilic fluoride sources. ucla.eduacs.orgacsgcipr.org The development of novel fluoride reagents with enhanced solubility and reactivity, such as PyFluor, allows for the fluorination of a broader range of substrates, including activated alcohols, under milder conditions. ucla.edu Furthermore, photoredox catalysis has been utilized to enable SN1-type nucleophilic fluorination, opening new pathways for the synthesis of complex fluoroanisoles. ucla.edu

Deoxyfluorination of Phenolic Anisoles: Another innovative strategy is the direct conversion of a hydroxyl group to a fluorine atom on an anisole backbone. Deoxyfluorination reagents, such as PhenoFluor™, can achieve this transformation in a single step via an ipso-substitution. nih.gov This method is particularly valuable for late-stage fluorination, where a precursor molecule containing a methoxyphenol moiety can be directly converted to the corresponding fluoroanisole derivative.

These emerging methodologies represent a paradigm shift in the synthesis of difluorinated anisoles, offering more direct, efficient, and potentially more sustainable routes to these valuable compounds.

Strategic Applications of 4,5 Difluoro 2 Methoxyphenol in Complex Molecule Synthesis

Utility as a Synthon in Pharmaceutical Intermediate Production

A synthon is a conceptual unit within a molecule that assists in the formation of a synthetic strategy, representing a potential starting material or intermediate. 4,5-Difluoro-2-methoxyphenol serves as a key synthon for introducing the difluorinated methoxyphenyl moiety into larger, more complex molecular architectures. Its utility is demonstrated in the synthesis of intermediates for compounds targeting a variety of biological systems, including the central nervous system and inflammatory pathways.

For instance, it is a documented precursor in the synthesis of novel dopamine (B1211576) D2 receptor ligands. google.com In this context, the phenolic oxygen of this compound acts as a nucleophile to introduce a side chain, which is further elaborated to build the final ligand. This strategic use of the compound as a foundational scaffold highlights its importance in creating complex pharmaceutical intermediates. Similarly, it is employed in the synthesis of phenoxyacetic acid derivatives designed to act as antagonists for the CRTH2 receptor, which is implicated in respiratory diseases. googleapis.com The compound's structure is readily integrated, providing the core phenolic scaffold upon which the final active molecule is constructed.

Derivatization for Pharmacologically Active Compounds

The functional groups of this compound provide handles for its derivatization into a variety of pharmacologically active agents. The phenolic hydroxyl is the most common site for modification, typically through alkylation or arylation, to connect the core scaffold to other functional fragments.

Dysregulation of dopaminergic neurotransmission is linked to multiple neurological and psychiatric disorders. google.com Consequently, the development of novel ligands for dopamine receptors, particularly the D2 subtype, is an active area of pharmaceutical research. This compound has been utilized as a starting material in the synthesis of novel dopamine D2 receptor ligands. google.com

A key step in the synthesis involves the alkylation of the phenolic hydroxyl group. For example, this compound was reacted to prepare the intermediate l-(2-bromoethoxy)-4,5-difluoro-2-methoxybenzene. google.com This intermediate is designed for subsequent reaction with an amine-containing moiety to assemble the final ligand structure, demonstrating a clear synthetic pathway from the starting phenol (B47542) to a complex, potentially therapeutic molecule. google.com

Table 1: Synthesis of Dopamine D2 Receptor Ligand Intermediate

Starting MaterialReagents/ConditionsProductYieldReference
This compoundGeneral methodology for O-alkylationl-(2-bromoethoxy)-4,5-difluoro-2-methoxybenzene36% google.com

The structural core of this compound serves as an excellent scaffold for building molecules aimed at various biological targets. Its utility has been demonstrated in the creation of phenoxyacetic acid derivatives that are active at the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). googleapis.com The CRTH2 receptor is activated by prostaglandin D2 and is a key target for the treatment of inflammatory respiratory diseases like asthma and COPD. googleapis.com

In this application, the this compound core is elaborated into substituted phenoxyacetic acids. These compounds have been identified as active modulators of the CRTH2 receptor, showcasing the successful use of the fluorinated phenol scaffold to generate novel chemical entities with specific biological functions. googleapis.com

Integration into Multi-Step Organic Syntheses

The value of a chemical building block is often determined by its ease of integration into longer, multi-step synthetic sequences. This compound is well-suited for such applications, where its functional groups can be selectively manipulated at different stages of a synthetic plan.

The aforementioned synthesis of dopamine D2 receptor ligand intermediates provides a clear example. google.com The initial O-alkylation of this compound is the first step in a longer sequence. The resulting bromoethoxy intermediate contains a reactive electrophile (the carbon-bromine bond) that is designed for a subsequent nucleophilic substitution reaction, thereby extending the molecular complexity in a controlled, stepwise manner. google.com This illustrates how this compound can be seamlessly incorporated at the beginning of a synthetic route to build sophisticated target molecules.

Table 2: Example of Multi-Step Synthesis Integration

StepStarting MaterialTransformationIntermediate/ProductApplication
1This compoundO-alkylation with a dibromoalkanel-(2-bromoethoxy)-4,5-difluoro-2-methoxybenzeneIntermediate for D2 Ligands
2l-(2-bromoethoxy)-4,5-difluoro-2-methoxybenzeneNucleophilic substitution with an amineFinal Ligand StructureDopamine D2 Receptor Ligand

Chemo- and Regioselective Transformations of the this compound Core

The predictable reactivity of the functional groups on this compound allows for a high degree of chemo- and regioselectivity in its transformations.

Chemoselectivity: The molecule possesses two oxygen-based functional groups: a phenolic hydroxyl (-OH) and a methoxy (B1213986) ether (-OCH₃). The phenolic hydroxyl is significantly more acidic and nucleophilic (as the phenoxide) than the methoxy group. This difference in reactivity allows for highly chemoselective reactions. For example, O-alkylation occurs exclusively at the phenolic position under basic conditions, leaving the methoxy group intact. This is demonstrated in the synthesis of l-(2-bromoethoxy)-4,5-difluoro-2-methoxybenzene, where the phenol is selectively targeted. google.com

Regioselectivity: In the context of electrophilic aromatic substitution, the directing effects of the substituents on the ring would determine the position of incoming electrophiles. The hydroxyl and methoxy groups are activating, ortho-para directing groups, while the fluorine atoms are deactivating but also ortho-para directing. The combined effect of these groups would dictate the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation, steering new substituents to specific unoccupied positions on the aromatic ring.

Mechanistic and Structure Activity Relationship Sar Investigations of 4,5 Difluoro 2 Methoxyphenol Derivatives in Medicinal Chemistry

Fluorine's Influence on Molecular Recognition and Biological Activity

The introduction of fluorine into drug candidates is a powerful strategy for modulating a molecule's physicochemical properties and enhancing its biological activity. Due to its high electronegativity and relatively small size, fluorine can profoundly influence a molecule's electronic distribution, acidity (pKa), lipophilicity, and metabolic stability. These modifications often lead to improved pharmacokinetic profiles, greater target selectivity, and enhanced binding affinity.

Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic protons, such as the hydroxyl group in a phenol (B47542), making it a stronger hydrogen bond donor. This enhanced acidity can lead to more potent interactions with biological targets. Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong and polar, which can contribute to metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorine can also participate in favorable non-covalent interactions, including dipole-dipole interactions, and in some contexts, weak hydrogen bonds or halogen bonds, thereby influencing the ligand's conformational preferences and its fit within a binding pocket. The strategic placement of fluorine can therefore stabilize the bioactive conformation of a drug, leading to increased potency and selectivity.

Modulation of Receptor Interactions through Structural Modification of the 4,5-Difluoro-2-methoxyphenol Moiety

The this compound scaffold serves as a versatile template for developing targeted therapeutics. While extensive research on direct derivatives of this specific phenol is not widely documented, studies on the parent 2-methoxyphenol structure and related difluorinated phenyl compounds provide significant insights into how structural modifications can modulate interactions with receptors and enzymes.

The interaction of a ligand with its receptor is the foundational event for its pharmacological effect. While specific binding data for direct derivatives of this compound are scarce in publicly available literature, the principles of fluorine's impact on binding are well-established. The difluoro substitution pattern on the phenyl ring significantly alters the electronic landscape of the molecule. This can enhance binding affinity through several mechanisms, including increased hydrogen bond acidity of the phenolic proton and favorable orthogonal multipolar interactions between the C-F bonds and amide dipoles within a protein binding site.

Studies on perfluorinated compounds have shown that binding affinity to receptors like human peroxisome proliferator-activated receptor gamma (hPPARγ) is strongly dependent on the structure, including the carbon chain length and the nature of the functional group. nih.gov Molecular docking studies suggest that these compounds bind within the receptor's ligand-binding domain, inducing conformational changes that are critical for receptor activation. nih.gov Similarly, in the context of dopamine (B1211576) D2 and D3 receptors, computational studies have revealed that specific interactions, such as stable salt bridges and hydrogen bonds with key residues like ASP110, are crucial for high-affinity binding. nih.gov The introduction of the 4,5-difluoro pattern onto a 2-methoxyphenol core is anticipated to modulate such interactions by altering the electrostatic potential and conformational preferences of the ligand.

The 2-methoxyphenol core is present in various enzyme inhibitors. For instance, derivatives of this scaffold have been identified as reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in atherosclerosis. nih.gov In one study, several analogs based on a ferulic acid scaffold, which contains the 2-methoxyphenol moiety, were investigated. The mechanism was determined to be reversible and competitive, with the inhibitors interacting directly with the enzyme's active site. nih.gov

CompoundTarget EnzymeIC50 (μM)Inhibition Mechanism
Compound 2a Myeloperoxidase (MPO)0.9Reversible
Compound 3 Myeloperoxidase (MPO)8.5Reversible
Data from a study on methoxyphenol derivatives as potential anti-atherosclerotic agents. nih.gov

The addition of fluorine atoms, as in the this compound moiety, would be expected to significantly influence such inhibitory activity. The electron-withdrawing fluorine atoms can enhance the molecule's interaction with the enzyme's active site. While not direct phenol derivatives, related structures highlight the utility of the difluorophenyl group in potent enzyme inhibitors. For example, a series of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] mdpi.comnih.govgoogle.comtriazines were identified as potent, ATP-competitive inhibitors of the tyrosine kinase activity of VEGFR-2 and FGFR-1, with a Ki value of 52 nM for one lead compound. nih.gov Similarly, a complex benzamide (B126) containing a 3,4-difluoro-2-(phenylamino) group has been patented as a potent MEK inhibitor. google.com These examples underscore the potential of the difluorinated phenyl ring system to serve as a key component in the design of highly effective enzyme inhibitors.

Design Principles for Fluorinated Phenolic Bioisosteres

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of one functional group with another to improve a compound's properties is a fundamental aspect of drug design. Fluorinated phenols are often employed as bioisosteres for phenols or catechols to overcome pharmacokinetic and toxicological limitations.

The primary reasons for using a fluorinated phenol as a bioisostere include:

Blocking Metabolic Oxidation: Phenolic rings are susceptible to oxidative metabolism. Replacing a hydrogen atom with a metabolically robust C-F bond can block this pathway, increasing the compound's half-life and bioavailability.

Modulating Acidity (pKa): The electron-withdrawing fluorine atoms increase the acidity of the phenolic hydroxyl group. This can be used to fine-tune the ionization state of the molecule at physiological pH, which affects its solubility, membrane permeability, and ability to act as a hydrogen bond donor.

Improving Binding Affinity: As discussed, the unique electronic properties of fluorine can lead to more favorable interactions within a protein's binding pocket, enhancing potency.

Altering Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect how a drug is absorbed, distributed, and transported across biological membranes.

The design of such bioisosteres requires a detailed understanding of the target binding site to ensure that the structural and electronic changes introduced by fluorine lead to a productive, rather than detrimental, outcome.

Advanced Spectroscopic and Crystallographic Analyses of Derivatives

Understanding the three-dimensional structure and conformational dynamics of this compound derivatives is crucial for rational drug design. Advanced techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed atomic-level insights.

ParameterValue
Compound Name N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide
Molecular Formula C12H8F2INO2S
Crystal System Triclinic
Space Group P-1
Key Interaction N—H⋯O hydrogen bonds forming dimers
Benzene Ring Dihedral Angle 73.1 (1)°
Crystallographic data for a key derivative. nih.gov

Computational Chemistry Approaches to Understand Molecular Interactions

Computational chemistry provides powerful tools to predict and rationalize the behavior of drug candidates at a molecular level. Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely used to investigate the interactions of compounds containing the this compound scaffold.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For example, docking studies performed on methoxyphenol-containing inhibitors of myeloperoxidase (MPO) and 15-lipoxygenase (ALOX15) have helped to identify key interactions within the active sites that are responsible for their inhibitory activity. nih.govmdpi.com In the case of ALOX15 inhibitors, docking revealed that the methoxyphenyl group of the ligand occupies a specific cavity side defined by alpha-helices α2 and α18. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding poses and the conformational changes that occur upon binding.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of 2-methoxyphenols, QSAR studies using electronic descriptors (like HOMO/LUMO energies and ionization potential) successfully established correlations between their chemical properties and their activities as COX-2 inhibitors and antioxidants. nih.gov

These computational approaches are essential for prioritizing compounds for synthesis, optimizing lead structures, and gaining a deeper mechanistic understanding of how structural modifications to the this compound moiety translate into changes in biological function.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. For this compound, DFT calculations can elucidate the influence of the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group on the phenolic ring.

DFT studies on substituted phenols have shown that electron-withdrawing groups, such as fluorine, generally increase the acidity of the phenolic proton by stabilizing the corresponding phenoxide ion. Conversely, electron-donating groups like the methoxy substituent decrease the acidity. The precise balance of these effects in this compound can be quantified through DFT calculations of parameters such as the O-H bond dissociation energy (BDE), ionization potential, and molecular electrostatic potential (MEP). The MEP, for instance, can visually represent the electron-rich and electron-poor regions of the molecule, highlighting the sites most likely to engage in electrostatic interactions with biological targets.

Furthermore, DFT can be employed to calculate various quantum chemical parameters that are often used as descriptors in QSAR studies. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), and chemical hardness (η). For a series of this compound derivatives, these calculated parameters can provide a quantitative basis for understanding their relative reactivities and potential biological activities.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Phenols

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Phenol -6.54 0.89 7.43 1.45
2-Methoxyphenol -6.32 0.95 7.27 2.56
4-Fluorophenol -6.68 0.81 7.49 2.18

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for substituted phenols. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into the binding site of a protein or other biological target. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound and its derivatives over time.

By simulating the molecule in different environments, such as in a vacuum or in an explicit solvent like water, MD can reveal the most stable conformations and the energy barriers between them. This information is invaluable for understanding how a molecule might adapt its shape upon binding to a receptor. For derivatives of this compound with flexible side chains, MD simulations can map out the accessible conformational space of these chains, which is crucial for identifying the bioactive conformation.

Table 2: Illustrative Conformational Parameters from Molecular Dynamics Simulations

Dihedral Angle Average Value (degrees) Standard Deviation (degrees)
C1-C2-O-CH3 175.5 15.2
C3-C4-F 118.9 5.8
C4-C5-F 119.1 5.7

Note: This table presents hypothetical data that could be obtained from an MD simulation of this compound, illustrating the types of conformational insights that can be gained.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, QSAR can be a powerful tool to predict the activity of untested analogues and to guide the design of more potent compounds.

A QSAR study begins with the generation of a dataset of molecules with known biological activities. Then, a wide range of molecular descriptors are calculated for each molecule. These descriptors can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, and quantum chemical parameters from DFT calculations.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov For halogenated phenols, descriptors such as the logarithm of the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) have been shown to be important in predicting their toxicity. nih.govjst.go.jp

A hypothetical QSAR model for a series of this compound derivatives might take the form of an equation like:

Biological Activity = c0 + c1(logP) + c2(HOMO energy) + c3*(Dipole Moment)

where c0, c1, c2, and c3 are coefficients determined by the regression analysis. The statistical quality and predictive power of the QSAR model are assessed through various validation techniques, including cross-validation and the use of an external test set of compounds. A successful QSAR model can provide valuable insights into the structural features that are most important for the desired biological activity, thereby accelerating the drug discovery process.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

Descriptor Description Typical Role in SAR
logP Octanol-water partition coefficient Represents hydrophobicity, influencing membrane permeability and binding to hydrophobic pockets.
pKa Acid dissociation constant Relates to the ionization state of the phenol at physiological pH, affecting solubility and receptor interactions.
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule Can influence solubility, absorption, and distribution.
HOMO Energy Energy of the Highest Occupied Molecular Orbital Relates to the molecule's ability to donate electrons, often correlated with antioxidant activity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's ability to accept electrons.

Biomedical and Pharmaceutical Research Implications of 4,5 Difluoro 2 Methoxyphenol and Its Analogues

Development of Novel Therapeutic Agents Utilizing the Difluoromethoxyphenol Scaffold

The difluoromethoxyphenol scaffold is a "privileged structure" in drug discovery, meaning it can serve as a versatile template for the development of new drugs targeting a range of biological targets. The inclusion of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications are critical in transforming a compound into a viable drug candidate. The difluoromethoxy group, in particular, has been found in hundreds of thousands of biologically active compounds, highlighting its importance in pharmaceuticals.

The synthesis of analogues based on this scaffold allows for the systematic exploration of structure-activity relationships (SAR), a crucial process in optimizing the therapeutic potential of a lead compound. By modifying the substituents on the phenol (B47542) ring, medicinal chemists can fine-tune the compound's properties to achieve desired efficacy and safety profiles.

Table 1: Examples of Bioactive Scaffolds with Fluorine and Methoxyphenol Moieties

Compound ClassTherapeutic AreaKey Structural FeaturesReference
Fluorinated ChalconesAnti-inflammatory, AnalgesicFluoro-substituted phenol ring nih.gov
DifluoromethylanilinoquinolinesOncology (Kinase Inhibitors)Difluoromethyl group on an aniline (B41778) ring researchgate.net
Fluorinated AporphinesCNS DisordersFluorine substitution on the aporphine (B1220529) core nih.gov

Role in Drug Discovery Programs for Neurological and Psychiatric Disorders

Fluorinated compounds have shown particular promise in the development of drugs targeting the central nervous system (CNS). nih.gov The presence of fluorine can enhance a drug's ability to cross the blood-brain barrier, a significant hurdle in treating neurological and psychiatric conditions. researchgate.net The difluoromethoxyphenol scaffold, therefore, is an attractive starting point for designing novel CNS-active agents.

Drug discovery for neurological disorders focuses on a variety of targets, including G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmission. nih.govcusabio.com For instance, analogues of the difluoromethoxyphenol scaffold could be designed to interact with dopamine (B1211576) or serotonin (B10506) receptors, which are implicated in conditions like Parkinson's disease, depression, and schizophrenia. nih.gov Researchers have successfully developed multi-functional drugs that act on several CNS targets, and the difluoromethoxyphenol scaffold could serve as a basis for such multi-target directed ligands. nih.gov

Table 2: Key Drug Targets in Neurological and Psychiatric Disorders

DisorderPotential Drug Targets
Alzheimer's Diseaseβ-amyloid (Aβ), Tau protein, Acetylcholinesterase (AChE) cusabio.com
Parkinson's DiseaseDopamine receptors, Monoamine oxidase B (MAO-B) cusabio.com
SchizophreniaDopamine D2 receptors, Serotonin 5-HT2A receptors
DepressionSerotonin transporters (SERT), Norepinephrine transporters (NET)

Contribution to Oncology Research Through Kinase Inhibition Strategies

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anti-cancer drugs. google.com The difluoromethoxyphenol scaffold can be utilized to design novel kinase inhibitors. The fluorine atoms can form specific interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity. researchgate.net

Structure-activity relationship studies on various kinase inhibitor scaffolds have demonstrated that small modifications, such as the addition of fluorine, can significantly impact their inhibitory activity. mdpi.com For example, the 4-anilino-quinazoline scaffold, a common core for EGFR kinase inhibitors, has been extensively modified to improve its efficacy against mutant forms of the receptor that drive tumor growth. mdpi.com Similarly, the difluoromethoxyphenol scaffold could be elaborated to target a range of kinases implicated in different cancers, such as epidermal growth factor receptor (EGFR), B-Raf, and phosphatidylinositol 3-kinases (PI3Ks). nih.govmdpi.com

Table 3: Examples of Kinase Targets in Oncology

Kinase TargetAssociated Cancers
EGFRNon-small cell lung cancer, Colorectal cancer mdpi.com
B-RafMelanoma, Thyroid cancer
PI3KBreast cancer, Lymphomas nih.gov
AblChronic myeloid leukemia google.com

Applications in Probing Biological Pathways and Target Engagement

Fluorescently labeled small molecules, often referred to as chemical probes, are invaluable tools for studying biological pathways and verifying that a drug is interacting with its intended target (target engagement). nih.gov The difluoromethoxyphenol scaffold can be functionalized with fluorescent dyes to create such probes. These probes can be used in various assays to visualize the localization of a target protein within cells or to measure the binding affinity of a drug candidate.

For instance, a fluorescent probe based on a difluoromethoxyphenol kinase inhibitor could be used to directly observe the inhibitor binding to its target kinase in live cells. nih.gov This provides direct evidence of target engagement and can help to elucidate the mechanism of action of the drug. The development of such probes is a critical step in the drug discovery process, enabling researchers to validate new drug targets and optimize the properties of lead compounds.

Considerations for Preclinical Drug Development and Lead Optimization

The journey from a promising "hit" compound to a clinical candidate involves a rigorous process of lead optimization. oncodesign-services.com This phase aims to improve the potency, selectivity, and pharmacokinetic properties of the initial compound while minimizing potential toxicity. criver.com For compounds based on the difluoromethoxyphenol scaffold, lead optimization would involve synthesizing a library of analogues with systematic modifications.

Key parameters to be optimized include metabolic stability, solubility, and oral bioavailability. The introduction of fluorine atoms in the difluoromethoxyphenol scaffold is often a strategy to enhance metabolic stability by blocking sites of metabolism. researchgate.net Computational tools, such as quantitative structure-activity relationship (QSAR) models, can be employed to guide the design of new analogues with improved properties. mdpi.com A successful lead optimization campaign will yield a preclinical candidate with a desirable balance of efficacy and safety, ready for further development. nih.gov

Future Directions and Emerging Research Avenues for 4,5 Difluoro 2 Methoxyphenol Chemistry

Expansion into New Synthetic Methodologies

While classical methods for the synthesis of fluorinated phenols exist, future research will likely focus on the development of more efficient, selective, and scalable routes to 4,5-Difluoro-2-methoxyphenol and its analogs. Key areas for expansion include late-stage C-H fluorination and advanced deoxyfluorination techniques.

Recent advancements in catalysis have enabled the direct C-H fluorination of aromatic compounds, a process that avoids the need for pre-functionalized starting materials. Future synthetic efforts could target the direct fluorination of 2-methoxyphenol or related precursors. Another promising avenue is the deoxyfluorination of appropriately substituted phenols. Reagents such as PhenoFluor and PyFluor have shown broad applicability in converting phenols to aryl fluorides under mild conditions. The development of methodologies tailored for the specific electronic properties of the 4,5-difluoro-2-methoxyphenyl scaffold would be a significant step forward.

Potential Synthetic Methodology Key Features Potential Advantages
Late-Stage C-H FluorinationDirect introduction of fluorine atoms onto an existing aromatic ring.Increased atom economy, reduced step count.
Deoxyfluorination of PhenolsConversion of a hydroxyl group to a fluorine atom.Mild reaction conditions, broad functional group tolerance.
Flow Chemistry SynthesisContinuous production in a microreactor system.Enhanced safety, scalability, and reaction control.

Exploration of Unconventional Derivatization Pathways

The reactivity of this compound is largely dictated by its three key functional components: the phenolic hydroxyl group, the methoxy (B1213986) group, and the electron-rich aromatic ring. Future research should explore novel ways to selectively modify these sites to generate a diverse library of derivatives.

Unconventional derivatization could involve the use of photoredox catalysis to achieve previously inaccessible transformations. For example, light-mediated reactions could enable the selective functionalization of the C-H bonds of the aromatic ring. Furthermore, enzymatic catalysis offers a green and highly selective alternative for derivatization. Lipases could be employed for the selective acylation of the phenolic hydroxyl group, while other enzymes could potentially mediate the demethylation of the methoxy group to provide the corresponding catechol.

Derivatization Target Unconventional Pathway Potential Derivative Class
Phenolic OHEnzymatic AcylationChiral esters
Aromatic C-H BondsPhotoredox CatalysisArylated or alkylated derivatives
Methoxy GroupBiocatalytic DemethylationCatechol derivatives

Advanced Applications in Chemical Biology and Diagnostics

The presence of two fluorine atoms makes this compound an attractive candidate for the development of probes for ¹⁹F NMR spectroscopy and positron emission tomography (PET). ¹⁹F NMR is a powerful tool in drug discovery for studying protein-ligand interactions, and small, fluorinated fragments are highly valuable in this context.

If radiolabeled with fluorine-18, derivatives of this compound could serve as novel PET imaging agents. The development of synthetic routes that allow for the late-stage introduction of ¹⁸F would be crucial for this application. Furthermore, the unique electronic and lipophilic properties imparted by the difluoro-methoxy substitution pattern could be exploited in the design of new bioactive molecules. Derivatives of this scaffold could be screened for activity against a range of biological targets, including enzymes and receptors.

Application Area Key Feature Potential Impact
¹⁹F NMR Fragment ScreeningPresence of two fluorine atoms.Rapid identification of new drug leads.
PET ImagingPotential for ¹⁸F radiolabeling.Development of novel diagnostic agents.
Medicinal ChemistryUnique physicochemical properties.Discovery of new therapeutic agents.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods. This includes the use of safer solvents, the development of catalytic rather than stoichiometric processes, and the minimization of waste.

The use of biocatalysis, as mentioned for derivatization, is also a key green chemistry approach for synthesis. The development of whole-cell or isolated enzyme systems for the production of this compound or its precursors could significantly reduce the environmental impact of its synthesis. Additionally, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave heating or mechanochemistry, should be explored.

Green Chemistry Principle Application in Synthesis Environmental Benefit
Use of Safer SolventsReplacement of chlorinated solvents with water or bio-based solvents.Reduced toxicity and environmental pollution.
CatalysisDevelopment of reusable catalysts for key synthetic steps.Minimized waste and increased efficiency.
Renewable FeedstocksUse of starting materials derived from biomass.Reduced reliance on fossil fuels.

Synergistic Research with Computational and Experimental Platforms

The integration of computational chemistry with experimental work can accelerate the discovery and development of new chemical entities. Density Functional Theory (DFT) calculations can be used to predict the reactivity, spectroscopic properties, and electronic structure of this compound and its derivatives. rsc.org These theoretical insights can guide the design of new synthetic routes and help to rationalize experimental observations.

Computational methods can also be used to predict the binding of this compound derivatives to biological targets, thus prioritizing compounds for synthesis and biological evaluation. This in silico screening can significantly reduce the time and cost associated with drug discovery. The combination of computational predictions with high-throughput experimental screening will be a powerful engine for unlocking the full potential of this versatile chemical scaffold.

Computational Tool Application Experimental Synergy
Density Functional Theory (DFT)Prediction of reactivity and spectral properties.Guidance for synthesis and structural characterization.
Molecular DockingPrediction of protein-ligand interactions.Prioritization of compounds for biological screening.
QSAR ModelingCorrelation of structure with biological activity.Design of more potent and selective analogs.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 4,5-Difluoro-2-methoxyphenol with high purity?

  • Methodological Answer : Synthesis typically involves selective fluorination and methoxylation. For example, fluorination of a phenol precursor using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under inert conditions, followed by methoxylation via nucleophilic substitution (e.g., using methyl iodide and a base like K₂CO₃). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity. Monitoring by TLC and characterization via ¹⁹F/¹H NMR and LC-MS is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Resolves substituent positions and confirms fluorine integration.
  • IR Spectroscopy : Identifies phenolic O-H (broad ~3200 cm⁻¹) and methoxy C-O (∼1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS in positive ion mode).
  • X-ray Crystallography : Optional for definitive structural elucidation if crystals are obtainable .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Follow IFRA guidelines for phenolic compounds: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dermal exposure due to potential sensitization risks . Store in airtight containers away from light and oxidizers. Conduct a risk assessment using SDS templates for structurally similar fluorophenols .

Advanced Research Questions

Q. How do the fluorine substituents at positions 4 and 5 influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing fluorine groups decrease electron density on the aromatic ring, directing electrophilic substitution to the less hindered position (e.g., para to methoxy). Computational studies (DFT) using Gaussian or ORCA can map frontier molecular orbitals (HOMO/LUMO) and predict sites for functionalization. Compare with non-fluorinated analogs to quantify electronic effects .

Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?

  • Methodological Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches. For example, Suzuki-Miyaura coupling efficiencies may depend on Pd catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Replicate studies under controlled conditions and validate via HPLC purity checks .

Q. What strategies mitigate competing side reactions during methoxylation of fluorinated precursors?

  • Methodological Answer : Use protecting groups (e.g., acetyl for -OH) to prevent over-alkylation. Optimize base strength (e.g., NaH vs. K₂CO₃) and solvent polarity (DMF vs. acetone). Monitor intermediates via in-situ IR or GC-MS to identify side products early .

Q. How can discrepancies in biological activity data (e.g., antimicrobial assays) be addressed?

  • Methodological Answer : Standardize assay protocols (e.g., MIC testing per CLSI guidelines) and control for batch-to-batch compound purity. Perform dose-response curves and compare with positive controls (e.g., ciprofloxacin). Use meta-analysis to reconcile conflicting results across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.